molecular formula C11H16N2O B2360281 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine CAS No. 1856346-16-1

2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine

Cat. No. B2360281
CAS RN: 1856346-16-1
M. Wt: 192.262
InChI Key: YRVIKLBSVVNSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine”, also known as ABT-089, is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands . It shows positive effects in rodent and primate models of cognitive enhancement .

Scientific Research Applications

Cognitive Enhancement

2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine: , also known as ABT-089, has been identified as a compound with potential cognitive-enhancing properties. It is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands . Studies have shown that ABT-089 can have positive effects in rodent and primate models of cognitive enhancement . This suggests its potential application in treating cognitive disorders such as Alzheimer’s disease and other forms of dementia, where enhancement of cognitive function is a primary goal.

Neuroprotection

ABT-089 has been shown to possess neuroprotective properties. In pharmacological studies, it has demonstrated the ability to modulate cholinergic channels, which are crucial for maintaining healthy neuronal function . The neuroprotective aspect of ABT-089 could be significant in the development of treatments for neurodegenerative diseases, where protecting neurons from damage is essential.

Anxiolytic Activity

In addition to cognitive enhancement, ABT-089 has shown anxiolytic activity in rodent models . This indicates its potential use as a therapeutic agent for anxiety disorders. Its ability to modulate nAChR without the side effects commonly associated with other anxiolytic drugs could make it a valuable addition to the pharmacotherapy of anxiety.

Selectivity and Binding Affinity

ABT-089 displays selectivity toward the high-affinity (-)-cytisine binding site present on the alpha4beta2 nAChR subtype . This selectivity is important because it minimizes the activation of other nAChR subtypes, potentially reducing side effects and increasing the therapeutic index of the compound.

Channel Modulation

The compound exhibits a complex profile of channel modulation, acting as an agonist, partial agonist, or inhibitor depending on the nAChR subtype it interacts with . This versatility in channel modulation could be leveraged in the design of drugs targeting specific nAChR subtypes for various neurological conditions.

Pharmacokinetics and Oral Bioavailability

ABT-089 has favorable pharmacokinetic properties, including good oral bioavailability . This makes it an attractive candidate for oral medication, which is a preferred route of administration for many patients due to convenience and compliance.

Therapeutic Utility for Neurological Disorders

The selective activation of neuronal nAChR subtypes by ABT-089 suggests that it may have therapeutic utility for several neurological disorders . Conditions such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) could potentially benefit from the compound’s pharmacological action.

Drug Development and Safety Profile

ABT-089’s reduced propensity to activate peripheral ganglionic type receptors suggests a safer profile for systemic use . This characteristic is crucial in drug development, as it implies fewer side effects and a better safety margin for therapeutic use.

properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVIKLBSVVNSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870076
Record name 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine

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